

Application Notes and Protocols for M1002 In Vivo Use

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Compound of Interest

Compound Name: M1002

Cat. No.: B1675830

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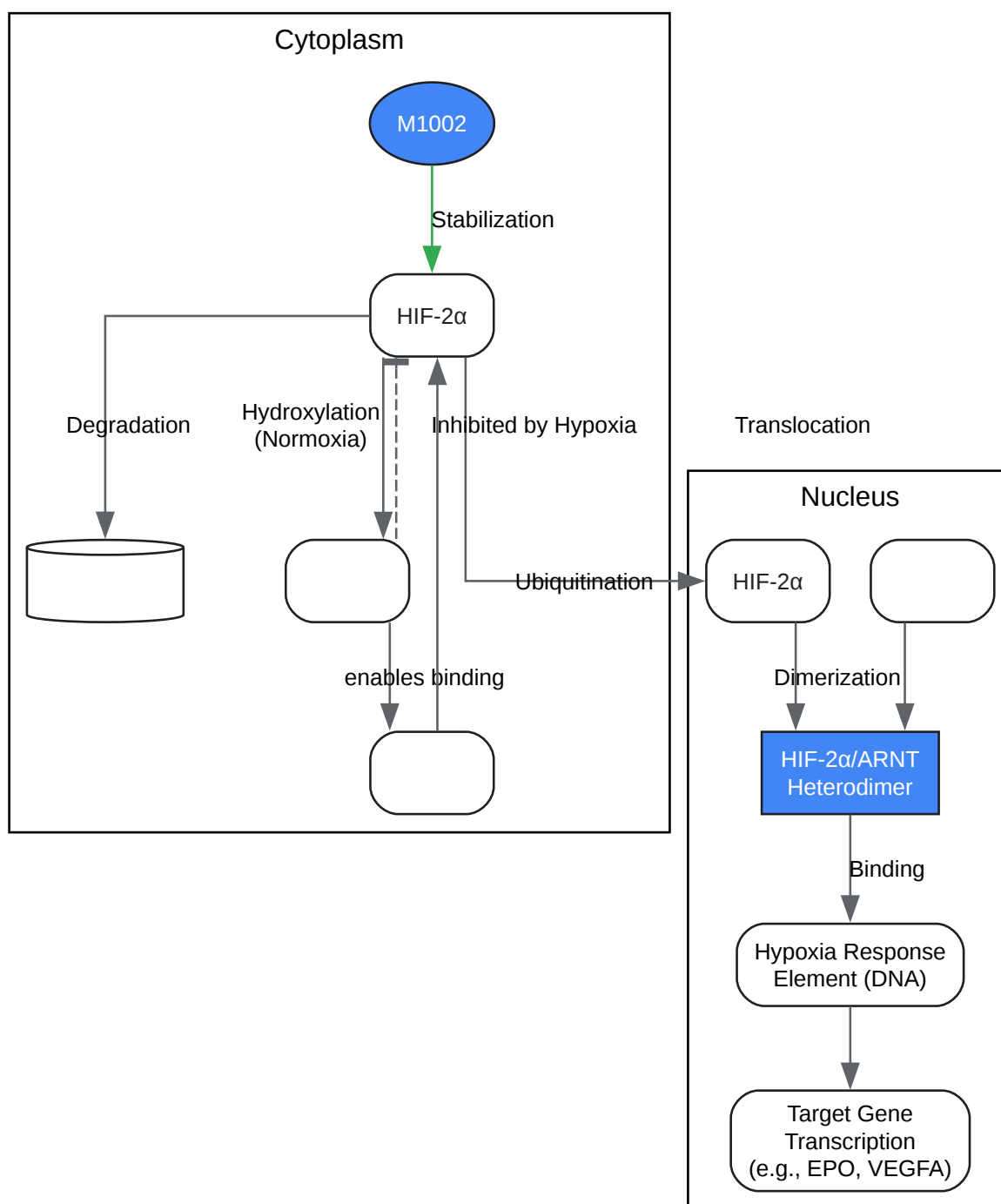
Abstract

M1002 is a potent and selective small molecule agonist of Hypoxia-Inducible Factor-2 (HIF-2). It functions by allosterically stabilizing the HIF-2 α /ARNT heterodimer, leading to the enhanced transcription of HIF-2 target genes. These application notes provide a summary of the known mechanism of action of **M1002**, a suggested formulation for in vivo studies, and a general protocol based on limited available literature. Due to the scarcity of comprehensive public data on the in vivo use of **M1002**, this document also includes generalized protocols for in vivo studies that can be adapted by researchers.

Mechanism of Action

M1002 is an allosteric agonist of the HIF-2 transcription factor. Under normoxic conditions, the HIF-2 α subunit is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, or in the presence of a HIF-2 agonist like **M1002**, HIF-2 α is stabilized and translocates to the nucleus. There, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1 β . This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.^{[1][2][3]}

M1002 has been shown in vitro to enhance the physical association between HIF-2 α and ARNT.[2] It exhibits synergistic activity with PHD inhibitors, which also promote the stabilization of HIF-2 α , leading to a more robust induction of target genes such as Erythropoietin (EPO) and NDRG1.[1]



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Figure 1: M1002 Signaling Pathway.

Quantitative Data

Comprehensive in vivo quantitative data for **M1002**, including pharmacokinetics, pharmacodynamics, and toxicology, are not readily available in the public domain. The following table summarizes the limited information that has been identified.

Parameter	Species	Vehicle/Formulation	Dose	Route of Administration	Observation	Reference
In Vivo Application	Mouse (C57BL/6J)	Not specified	50 mg/kg	Oral Gavage (daily)	Used as an HIF-2 α activator in a study focused on the effects of adenosylcobalamin on weight gain. No specific efficacy or PK data for M1002 was reported.	
Suggested Formulation	N/A	10% DMSO, 90% Corn Oil	N/A	N/A	A suggested solvent for in vivo experiments with a solubility of ≥ 2.5 mg/mL.	

Experimental Protocols

Due to the lack of detailed published studies, a specific, validated in vivo protocol for **M1002** cannot be provided. However, a general protocol for the oral administration of a small molecule in a mouse model is outlined below, which can be adapted for **M1002** based on the limited available information. Researchers should perform dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental goals.

Preparation of M1002 for In Vivo Administration

Materials:

- **M1002** powder
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Protocol:

- Prepare a stock solution of **M1002** in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of **M1002** in 1 mL of sterile DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
- For the final dosing solution, dilute the DMSO stock solution in corn oil. For instance, to prepare a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of sterile corn oil.
- Vortex the final solution extensively to ensure a homogenous suspension.

- Prepare the dosing solution fresh on the day of administration.

General Protocol for Oral Gavage in Mice

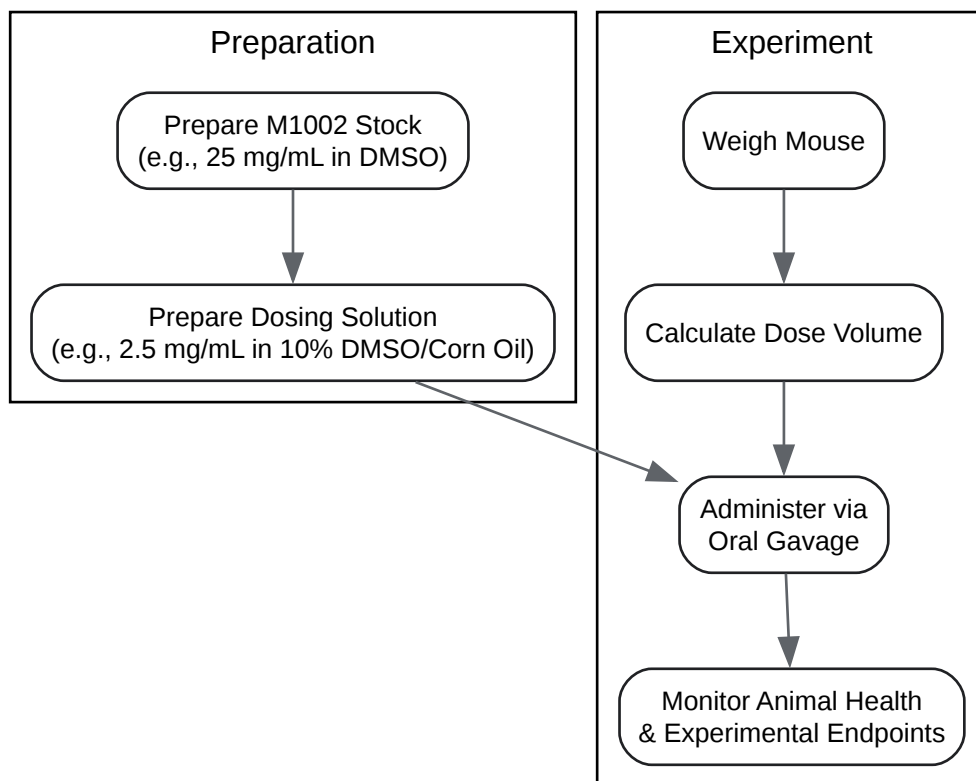
Materials:

- Mice (e.g., C57BL/6J)
- **M1002** dosing solution
- Animal scale
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)
- 1 mL syringes

Protocol:

- Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
- Animal Handling: Handle mice gently to minimize stress.
- Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the **M1002** solution to be administered. For a 50 mg/kg dose using a 2.5 mg/mL solution, a 20 g mouse would receive 400 μ L.
- Administration:
 - Securely restrain the mouse.
 - Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
 - Gently insert the gavage needle into the esophagus. Do not force the needle.
 - Slowly administer the calculated volume of the **M1002** solution.
 - Carefully withdraw the needle.

- **Monitoring:** Observe the animal for any immediate adverse reactions. Monitor animal health, body weight, and any relevant disease-specific parameters throughout the study period.



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